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Compound of Interest

Ethyl 2-[(4-
Compound Name:
methoxyphenyl)amino]acetate

Cat. No.: B182486

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-
(4-methoxyanilino)acetate, a compound of interest in synthetic and medicinal chemistry. Due to
the limited availability of directly published complete spectral sets for this specific molecule, this
guide also includes data from closely related compounds and established experimental
protocols for its synthesis to support research and development activities.

Spectroscopic Data

While a complete, publicly available dataset for ethyl 2-(4-methoxyanilino)acetate is not readily
found in peer-reviewed literature, the following tables summarize the expected and observed
spectral data based on closely related analogs and general principles of spectroscopic
interpretation.

Table 1: *"H NMR Spectroscopic Data (Predicted)

The proton NMR spectrum of ethyl 2-(4-methoxyanilino)acetate is predicted to show distinct
signals corresponding to the ethyl ester, the methylene bridge, the methoxy group, and the
aromatic protons. The chemical shifts (d) are reported in parts per million (ppm) relative to
tetramethylsilane (TMS).
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Chemical Shift (5, o Coupling Constant
Protons Multiplicity

ppm) (3, Hz)
-OCH2CHs ~1.25 Triplet ~7.1
-OCH2CHs ~4.20 Quartet ~7.1
-NH-CH2- ~3.80 Singlet
-OCHs ~3.75 Singlet
Aromatic H (ortho to -

~6.75 Doublet ~9.0
NH)
Aromatic H (ortho to -

~6.85 Doublet ~9.0
OCHs3)
-NH- ~4.50 Broad Singlet

Note: Predicted values are based on standard functional group regions and data from similar
N-substituted anilines.

Table 2: *C NMR Spectroscopic Data (Predicted)

The carbon-13 NMR spectrum provides information on the different carbon environments within
the molecule.
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Carbon Atom

Chemical Shift (6, ppm)

-OCH2CHs ~14.5
-OCH2CHs ~61.0
-NH-CH2- ~46.0
-OCHs ~55.8
Aromatic C (ortho to -NH) ~115.0
Aromatic C (ortho to -OCHs) ~114.5
Aromatic C (ipso to -NH) ~141.0
Aromatic C (ipso to -OCH3) ~152.5
C=0 ~172.0

Note: Predicted values are based on established chemical shift ranges for similar structures.

Table 3: Infrared (IR) Spectroscopic Data (Predicted)

The IR spectrum is useful for identifying key functional groups.

Functional Group Wavenumber (cm~?) Intensity

N-H Stretch 3350 - 3450 Medium

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 2980 Medium

C=0 Stretch (Ester) 1735 - 1750 Strong

C=C Stretch (Aromatic) 1500 - 1600 Medium-Strong
C-O Stretch (Ester) 1150 - 1250 Strong

C-N Stretch 1250 - 1350 Medium

Table 4: Mass Spectrometry (MS) Data (Predicted)
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Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion
peak and characteristic fragmentation patterns.

miz lon

209 [M]* (Molecular lon)
136 [M - COOCH2CHs]*
122 [M - CH2COOCH2CHs]*
108 [CH30CsH4NH]*

Experimental Protocols

The synthesis of ethyl 2-(4-methoxyanilino)acetate is typically achieved via the N-alkylation of
p-anisidine with an ethyl haloacetate, most commonly ethyl chloroacetate or ethyl
bromoacetate.

Synthesis of Ethyl 2-(4-methoxyanilino)acetate

Materials:

e p-Anisidine

o Ethyl chloroacetate

e Anhydrous potassium carbonate (K2COs) or sodium carbonate (Naz2COs)
o Acetone or Dimethylformamide (DMF)

o Ethyl acetate

e Hexane

o Saturated sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
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Procedure:

« To a solution of p-anisidine (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate
(1.5-2.0 eq).

e Stir the mixture at room temperature for 15-30 minutes.
o Add ethyl chloroacetate (1.1 - 1.2 eq) dropwise to the suspension.

o Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer
chromatography (TLC).

 After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
« Filter the inorganic salts and wash the filter cake with acetone or ethyl acetate.
» Concentrate the filtrate under reduced pressure to obtain the crude product.

o Dissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate
solution, followed by brine.

e Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate under reduced pressure.

» Purify the residue by column chromatography on silica gel using a mixture of hexane and
ethyl acetate as the eluent to afford pure ethyl 2-(4-methoxyanilino)acetate.

Spectroscopic Analysis Protocol:

e 1H and 3C NMR: Dissolve the purified product in deuterated chloroform (CDCIs) or another
suitable deuterated solvent. Record the spectra on a 400 MHz or higher field NMR
spectrometer.

» IR Spectroscopy: Obtain the infrared spectrum of the purified product as a thin film on a salt
plate (NaCl or KBr) or as a KBr pellet using an FTIR spectrometer.

o Mass Spectrometry: Analyze the purified product using an electron ionization (EI) or
electrospray ionization (ESI) mass spectrometer to determine the molecular weight and
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fragmentation pattern.

Visualizations
Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of ethyl
2-(4-methoxyanilino)acetate.
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Caption: Experimental workflow for the synthesis and characterization.

Signaling Pathway (General N-Alkylation)

The reaction proceeds via a standard Sn2 mechanism where the nucleophilic nitrogen of p-
anisidine attacks the electrophilic carbon of ethyl chloroacetate.
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Reactants
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« To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic Data for Ethyl
2-(4-methoxyanilino)acetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b182486#spectroscopic-data-for-ethyl-2-4-
methoxyanilino-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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